molecular formula C22H42O3 B101160 Octadecyl acetoacetate CAS No. 19150-71-1

Octadecyl acetoacetate

Cat. No. B101160
CAS RN: 19150-71-1
M. Wt: 354.6 g/mol
InChI Key: BMOMBHKAYGMGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecyl acetoacetate (ODAA) is a chemical compound that has been extensively studied for its potential applications in various fields of science. ODAA is a yellowish-white powder that is insoluble in water and soluble in organic solvents. It is a β-diketone derivative that contains a long-chain alkyl group (C18H37) and an acetoacetate group (CH3COCH2COO-).

Scientific Research Applications

Octadecyl acetoacetate has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and materials science. Octadecyl acetoacetate has been used as a surfactant in emulsion polymerization reactions, as a stabilizer for latex particles, and as a dispersant for pigments and dyes. Octadecyl acetoacetate has also been used as a surface modifier for nanoparticles, as a lubricant additive, and as a corrosion inhibitor. In biology, Octadecyl acetoacetate has been studied for its potential as a drug delivery system, as a membrane stabilizer, and as an antioxidant. Octadecyl acetoacetate has also been studied for its potential as a diagnostic tool for various diseases.

Mechanism Of Action

The mechanism of action of Octadecyl acetoacetate is not fully understood, but it is believed to involve interactions with cell membranes and proteins. Octadecyl acetoacetate has been shown to interact with phospholipid bilayers and to increase the fluidity of cell membranes. Octadecyl acetoacetate has also been shown to interact with proteins such as albumin and to modulate their activity. Additionally, Octadecyl acetoacetate has been shown to scavenge free radicals and to protect cells from oxidative stress.

Biochemical And Physiological Effects

Octadecyl acetoacetate has been shown to have a variety of biochemical and physiological effects. Octadecyl acetoacetate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Octadecyl acetoacetate has also been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, Octadecyl acetoacetate has been shown to decrease the levels of cholesterol and triglycerides in the blood.

Advantages And Limitations For Lab Experiments

Octadecyl acetoacetate has several advantages for lab experiments, including its stability, solubility in organic solvents, and low toxicity. Octadecyl acetoacetate is also relatively inexpensive and easy to synthesize. However, Octadecyl acetoacetate has several limitations for lab experiments, including its insolubility in water and its potential to interfere with certain assays.

Future Directions

There are several future directions for research on Octadecyl acetoacetate. One area of research is the development of new synthesis methods for Octadecyl acetoacetate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of Octadecyl acetoacetate in drug delivery and diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of Octadecyl acetoacetate and its effects on cell membranes and proteins. Finally, more research is needed to investigate the potential applications of Octadecyl acetoacetate in materials science, including its use as a surface modifier for nanoparticles and as a stabilizer for latex particles.
In conclusion, Octadecyl acetoacetate is a chemical compound that has been extensively studied for its potential applications in various fields of science. Octadecyl acetoacetate has several advantages for lab experiments, including its stability, solubility in organic solvents, and low toxicity. However, Octadecyl acetoacetate has several limitations for lab experiments, including its insolubility in water and its potential to interfere with certain assays. Further research is needed to fully understand the potential applications of Octadecyl acetoacetate and to develop new synthesis methods that are more efficient and environmentally friendly.

Synthesis Methods

Octadecyl acetoacetate can be synthesized through a variety of methods, including the Claisen condensation reaction, the Michael addition reaction, and the Knoevenagel condensation reaction. The Claisen condensation reaction involves the reaction of ethyl acetoacetate with octadecyl alcohol in the presence of a base catalyst such as sodium ethoxide. The Michael addition reaction involves the reaction of ethyl acetoacetate with octadecyl acrylate in the presence of a base catalyst such as potassium carbonate. The Knoevenagel condensation reaction involves the reaction of octadecyl aldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide.

properties

CAS RN

19150-71-1

Product Name

Octadecyl acetoacetate

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

octadecyl 3-oxobutanoate

InChI

InChI=1S/C22H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h3-20H2,1-2H3

InChI Key

BMOMBHKAYGMGCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(=O)C

Other CAS RN

19150-71-1

Origin of Product

United States

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